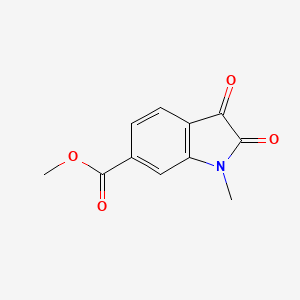![molecular formula C18H15NO4 B15360266 1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid](/img/structure/B15360266.png)
1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid is a complex organic compound characterized by its indole core and methoxycarbonyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid typically involves multiple steps, starting with the formation of the indole ring. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The methoxycarbonyl group can be introduced through subsequent esterification reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups to produce corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation products include indole-2-carboxylic acid derivatives.
Reduction products may include alcohols or other reduced forms of the carbonyl group.
Substitution reactions can yield a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The indole core can bind to receptors or enzymes, modulating their activity. The methoxycarbonyl group may influence the compound's solubility and bioavailability, affecting its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid can be compared to other similar compounds, such as:
Indole-2-carboxylic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and biological activities.
4-Methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of the indole ring, leading to distinct reactivity and applications.
Methyl 4-boronobenzoate: Similar methoxycarbonyl group but lacks the indole structure, affecting its biological activity.
Eigenschaften
Molekularformel |
C18H15NO4 |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
1-[(4-methoxycarbonylphenyl)methyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-23-18(22)13-8-6-12(7-9-13)11-19-15-5-3-2-4-14(15)10-16(19)17(20)21/h2-10H,11H2,1H3,(H,20,21) |
InChI-Schlüssel |
GRMYYYWWAUIXTR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


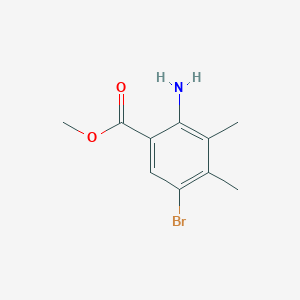
![7a-Methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15360194.png)
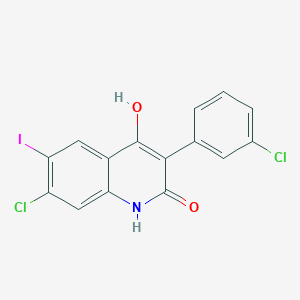
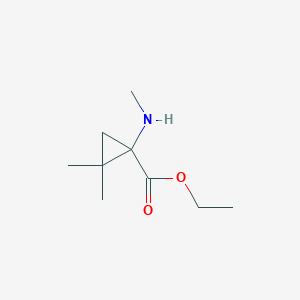
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)

![[(1S)-1-chloroethyl] carbonochloridate](/img/structure/B15360233.png)
![(4R)-5-(4-chlorophenyl)-4-phenyl-N-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboxamide](/img/structure/B15360240.png)
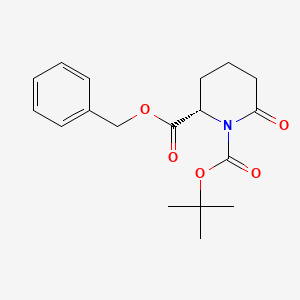
![ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B15360252.png)
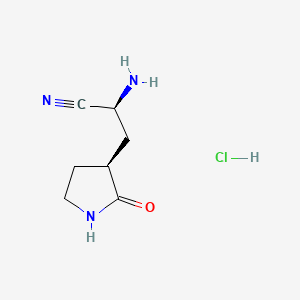
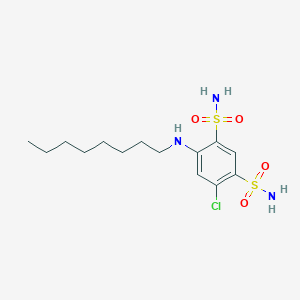
![6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15360264.png)
